6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is a complex organic compound with significant implications in neuropharmacology. It is primarily classified as a dopamine receptor antagonist and has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, depression, and schizophrenia. The compound's structure features a benzazepine core, which is known for its diverse biological activities.
The compound can be sourced from various chemical suppliers and research organizations that specialize in neuropharmacological compounds. It is typically available in high-purity forms (>95% purity) for research purposes . The compound has a CAS number of 67287-53-0, which is used for identification in chemical databases and regulatory frameworks.
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine belongs to the class of benzazepines, which are characterized by their bicyclic structure. This compound is specifically noted for its interactions with neurotransmitter systems and is classified under compounds that target dopamine receptors .
The synthesis of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine typically involves several synthetic steps starting from simpler organic precursors.
Methods:
Technical Details:
The synthetic pathway may involve the following steps:
The molecular formula of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is C19H22ClNO3.
Structure Data:
The structural analysis reveals a complex arrangement that contributes to its pharmacological properties.
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine can participate in various chemical reactions due to its functional groups.
Reactions:
Technical Details:
These reactions are crucial for developing analogs that might exhibit enhanced efficacy or reduced side effects in therapeutic applications.
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine primarily involves its interaction with dopamine receptors.
Process:
Physical Properties:
Chemical Properties:
Relevant Data:
The compound's melting point and boiling point have not been extensively documented but can be inferred based on similar structures within the benzazepine class .
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine has several scientific applications:
This comprehensive analysis highlights the significance of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine in both research and therapeutic contexts within neuropharmacology.
The 3-benzazepine scaffold is a privileged structure in neuropharmacology due to its unique conformational properties that enable selective interactions with dopamine receptors. This seven-membered heterocyclic ring system provides a semi-rigid framework that positions aromatic and basic nitrogen moieties in optimal orientations for binding to G protein-coupled receptors (GPCRs), particularly dopamine receptor subtypes. The core structure allows for strategic substitutions that fine-tune receptor affinity, selectivity, and functional activity. Dopamine receptors, especially the D1-like (D1R, D5R) and D2-like (D2R, D3R, D4R) families, are critical therapeutic targets for neurological disorders like Parkinson's disease, schizophrenia, and substance addiction [5]. The 3-benzazepine derivatives exhibit distinct binding profiles compared to other dopamine ligands due to their ability to occupy specific receptor subpockets while avoiding undesired off-target interactions. This is exemplified by the clinical success of fenoldopam (a 1-phenyl-3-benzazepine derivative) as a peripheral D1-like agonist for hypertensive emergencies [5]. The scaffold's versatility enables structural modifications that can bias signaling toward specific pathways (e.g., G-protein vs. β-arrestin), offering opportunities for functionally selective therapeutics with improved safety profiles [3] [10].
Table 1: Core Molecular Properties of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
Property | Value |
---|---|
CAS Registry Number | 67287-53-0 |
Molecular Formula | C₁₉H₂₂ClNO₃ |
Molecular Weight | 347.84 g/mol |
Melting Point | 140-145°C |
Boiling Point | 479.2±45.0°C (Predicted) |
Density | 1.166±0.06 g/cm³ |
LogP (Predicted) | 3.4–3.97 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 39.7 Ų |
The development of benzazepine-based therapeutics has progressed through distinct phases. Early work focused on unsubstituted benzazepine cores, which showed moderate dopaminergic activity but lacked receptor specificity. The discovery of SCH-23390 in the 1980s marked a breakthrough as the first potent and selective D1-like receptor antagonist, establishing the 1-phenyl-3-benzazepine template as pharmacologically viable [5]. Fenoldopam emerged in the 1990s as a structural analog optimized for D1-like agonism, though its clinical utility was limited to intravenous use in hypertensive emergencies due to poor blood-brain barrier permeability [5]. The early 2000s saw intensive exploration of substitutions at positions 6, 7, and 8 of the benzazepine core to enhance central nervous system (CNS) penetration and receptor subtype selectivity. This period yielded compounds like Tavapadon (a non-catechol D1 agonist) and Ecopipam (SCH-39166), a selective D1/D5 antagonist investigated for schizophrenia, cocaine addiction, and obesity [5]. The featured compound—6-chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine—represents a modern iteration designed with multiple methoxy substituents to optimize steric and electronic interactions with dopamine receptors while maintaining metabolic stability. Its synthesis builds upon decades of structure-activity relationship (SAR) studies that identified chloro and methoxy groups as critical for enhancing binding affinity and pharmacokinetic properties [1] [8].
The substitution pattern of 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine reflects deliberate design choices informed by dopamine receptor pharmacology:
6-Chloro Substituent: The electron-withdrawing chlorine atom at position 6 enhances receptor affinity through hydrophobic interactions and possibly halogen bonding with residues in the orthosteric binding pocket (e.g., CYS101, PHE184 in D3R). Chlorine’s moderate size avoids steric clashes while increasing molecular polarity slightly, contributing to a balanced logP (~3.4) that supports blood-brain barrier penetration [1] [4].
7,8-Dimethoxy Groups: These substituents provide electron density to the aromatic ring, facilitating π-stacking with phenylalanine residues (e.g., PHE175, PHE184 in D3R). The methoxy groups’ hydrogen bond acceptor capability may interact with serine or threonine residues in transmembrane helices. Additionally, the dimethoxy pattern reduces oxidative metabolism compared to catechol-like structures, improving metabolic stability [3] [10].
1-(4-Methoxyphenyl) Group: The para-methoxy group on the N1-phenyl ring extends the molecule’s aromatic surface, enabling van der Waals contacts with hydrophobic subpockets. The methoxy oxygen may act as a hydrogen bond acceptor with residues like HIS349 in D2-like receptors. Computational studies (CoMFA/CoMSIA) indicate that bulky substituents at this position enhance D3R selectivity by exploiting differences in the secondary binding pocket between D2R and D3R [3] [10].
Stereoelectronic Optimization: The combined chloro and methoxy substitutions create an optimal electrostatic field that aligns with the receptor’s binding cavity. MlogP and hydrophobic field analyses in 3D-QSAR models confirm that hydrophobicity (contributed by chloro and methoxy groups) is a critical determinant of antagonist potency at D3 receptors [3].
Table 2: Impact of Key Substituents on Dopamine Receptor Interactions
Substituent Position | Chemical Role | Receptor Interactions | Biological Consequence |
---|---|---|---|
6-Chloro | Hydrophobic/Electron-withdrawing | Halogen bonding with CYS101/PHE184; Hydrophobic packing | Enhanced D2/D3 affinity; Reduced off-target activity |
7,8-Dimethoxy | H-bond acceptor/π-donor | π-Stacking with PHE175/PHE184; H-bond with SER182/THR115 | Improved selectivity; Metabolic stability |
1-(4-Methoxyphenyl) | Extended aromatic surface | van der Waals contacts in hydrophobic subpocket; H-bond with HIS349 | Tunable D2-like subtype selectivity (D3 > D2) |
Tetrahydro ring | Basic nitrogen (pKa ~9.16) | Salt bridge with ASP110 (D3R) | Agonist/antagonist functionality |
These design principles are validated by molecular docking and dynamics simulations showing that the chloro and methoxy groups collectively stabilize the ligand in an extended conformation within the D3R binding site, with key interactions involving transmembrane helices 3, 5, and 6 [3] [10]. The compound thus represents a sophisticated evolution in benzazepine design, balancing steric occupancy, electronic effects, and metabolic considerations to achieve refined dopaminergic activity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7